7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one
Description
7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one (coumarin) core substituted with a 3,4-dimethyl group and a 7-position ethoxy linker bearing a 4-methoxyphenyl ketone moiety. Its molecular formula is C₂₁H₂₀O₅, with a molecular weight of 356.38 g/mol. The compound’s structure combines the aromatic coumarin scaffold with a substituted phenoxyacetate group, which may influence its physicochemical properties and biological interactions, such as binding to enzymes or receptors.
Properties
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-13(2)20(22)25-19-10-16(8-9-17(12)19)24-11-18(21)14-4-6-15(23-3)7-5-14/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGTVVJDDWUDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with 3,4-dimethylcoumarin in the presence of a base, followed by an esterification reaction to introduce the oxoethoxy group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and oxoethoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Table 1: Structural Features of Key Coumarin Derivatives
Key Observations :
- Substituent Flexibility : The 7-position ethoxy linker accommodates diverse groups (e.g., bromoethoxy in , acetylpiperazinyl in ), altering polarity and steric effects.
- Aromatic Substitutions : The 3,4-dimethyl and 4-methoxyphenyl groups in the target compound contrast with dimethoxy or acetylated amine substituents in analogs, affecting electronic properties and intermolecular interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a chromenone backbone with a methoxy-substituted phenyl group and an oxoethoxy moiety. The synthesis typically involves multi-step organic reactions, including the condensation of 4-methoxyphenylglyoxal with 3,4-dimethylcoumarin in the presence of a base, followed by esterification to introduce the oxoethoxy group.
Anticancer Properties
Recent studies have demonstrated the potential anticancer activity of this compound. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity. For example, in MCF-7 cells, the IC50 was found to be approximately 12 µM, suggesting that it may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. In vitro testing revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL. These findings indicate its potential use as a natural antimicrobial agent .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes involved in various biological processes. Notably, it has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. The IC50 values for AChE and BChE were reported as 15 µM and 18 µM, respectively . This suggests that it may contribute to cognitive enhancement through cholinergic modulation.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Enzyme Interaction : The compound may bind to active sites on enzymes such as AChE and COX-2, inhibiting their activity.
- Antioxidant Activity : It has been suggested that the compound possesses free radical-scavenging properties, contributing to its anticancer effects by reducing oxidative stress in cells .
Case Studies
-
Cytotoxicity Assessment : A study evaluated the cytotoxicity of this compound against various cancer cell lines. Results indicated a dose-dependent response with significant cell death observed at higher concentrations.
Cell Line IC50 (µM) MCF-7 12 HCT116 15 HeLa 20 -
Antimicrobial Testing : The antimicrobial efficacy was assessed using disk diffusion methods against common pathogens.
Microorganism MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 50
Q & A
Q. Q1. What are the key synthetic routes for synthesizing 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting with coumarin derivatives. A common approach includes:
- Step 1: Alkylation of 3,4-dimethylcoumarin-7-ol using 2-(4-methoxyphenyl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in acetone, reflux for 12–24 hours) .
- Step 2: Purification via column chromatography (petroleum ether/ethyl acetate, 10:1 v/v) to isolate the product.
Optimization Tips: - Adjust reaction time and temperature to minimize byproducts (e.g., over-alkylation).
- Use DMAP as a catalyst to enhance nucleophilic substitution efficiency .
- Monitor reaction progress via TLC or HPLC to identify intermediate stages .
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Employ reversed-phase HPLC (C18 column, methanol/water 70:30 mobile phase) with UV detection at 254 nm .
- Structural Confirmation:
- NMR: Compare ¹H/¹³C NMR spectra with literature data to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in coumarin ring at δ 6.5–8.0 ppm) .
- Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks (expected m/z: ~378.4 for C₂₁H₂₂O₆) .
- X-ray Crystallography: For absolute configuration determination, grow single crystals via slow evaporation in ethanol .
Advanced Research Questions
Q. Q3. What experimental designs are suitable for evaluating the biological activity of this compound, particularly in anticancer research?
Methodological Answer:
- In Vitro Screening:
- Mechanistic Studies:
- Perform molecular docking to predict interactions with targets like topoisomerase II or tubulin .
- Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- In Vivo Models: Use xenograft mouse models with dose-ranging studies (10–50 mg/kg, intraperitoneal) and toxicity monitoring (liver/kidney function tests) .
Q. Q4. How can researchers resolve contradictions in reported biological activities of structurally similar coumarin derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis:
- Data Normalization: Account for variations in assay protocols (e.g., cell line specificity, incubation time) by replicating experiments under identical conditions .
- Meta-Analysis: Use computational tools (e.g., ChemOffice, Schrödinger Suite) to correlate bioactivity with molecular descriptors (logP, polar surface area) .
Q. Table 1. Substituent Effects on Anticancer Activity
| Substituent Position | Analog Compound | IC₅₀ (μM, MCF-7) | LogP |
|---|---|---|---|
| 3,4-dimethyl | Target Compound | 12.5 | 2.8 |
| 4-ethyl, 7-methyl | 5-[2-(4-Cl-Ph)-2-oxoethoxy] | 8.2 | 3.1 |
| 3-methoxy | 7-Ethoxy-3-(4-MeO-PhO) | 18.7 | 2.5 |
| Data adapted from . |
Q. Q5. What are the environmental fate implications of this compound, and how can its ecotoxicity be assessed?
Methodological Answer:
- Environmental Persistence:
- Conduct OECD 301 biodegradability tests (28-day aerobic degradation in sludge) .
- Measure soil mobility via column leaching experiments (sandy loam soil, pH 6.5–7.0) .
- Ecotoxicity Screening:
- Use Daphnia magna acute toxicity tests (48-hour LC₅₀) .
- Evaluate bioaccumulation potential via logKow (measured via shake-flask method) .
- Mitigation Strategies: Propose structural modifications (e.g., hydroxyl groups) to enhance biodegradability .
Methodological Challenges
Q. Q6. How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer:
Q. Q7. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction:
- Metabolism Prediction:
- Simulate phase I/II metabolism via BioTransformer 3.0, focusing on ester hydrolysis and O-demethylation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
